Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate
Description
Properties
Molecular Formula |
C15H12O5 |
|---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
methyl 7-hydroxy-2-phenyl-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C15H12O5/c1-18-14(17)10-7-11(16)13-12(8-10)19-15(20-13)9-5-3-2-4-6-9/h2-8,15-16H,1H3 |
InChI Key |
PLDQJDMALUSFHV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)OC(O2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthesis from Gallic Acid Methyl Ester and α,α-Dichlorotoluene
The key synthetic route to methyl 7-hydroxy-2-phenylbenzo[d]dioxole-5-carboxylate (referred to as compound 2b) starts with gallic acid methyl ester as the precursor. The reaction is carried out in a two-necked round bottom flask equipped with a reflux condenser and a magnetic stir bar to ensure efficient mixing and temperature control.
-
- Gallic acid methyl ester (4.99 g, 27.1 mmol)
- Pyridine (15 mL) as solvent and base
- α,α-Dichlorotoluene (5.20 mL, 40.5 mmol)
- Heating at 110°C in an oil bath under inert atmosphere overnight
-
- Gallic acid methyl ester is dissolved in pyridine under inert atmosphere.
- α,α-Dichlorotoluene is added, and the mixture is heated with stirring overnight.
- After cooling, the reaction mixture is diluted with water and ethyl acetate (AcOEt).
- The organic and aqueous phases are separated.
- The organic phase is washed with 10% hydrochloric acid (HCl) to remove pyridine and other impurities.
- It is then dried over magnesium sulfate (MgSO4), filtered, and the solvent removed under vacuum.
- The crude product is purified by standard methods (e.g., recrystallization or chromatography).
-
- The product, methyl 7-hydroxy-2-phenylbenzo[d]dioxole-5-carboxylate, is obtained as a white solid with a melting point around 102-103 °C.
- Yield is typically high, e.g., 73% in related derivatives.
- Characterization data include ^1H NMR, ^13C NMR, and elemental analysis confirming the structure and purity.
Functionalization via Alkylation to Form Hydroxyethoxy Derivatives
Further modification of compound 2b involves alkylation to introduce hydroxyethoxy substituents at the 7-position hydroxy group, yielding methyl 7-(2-hydroxyethoxy)-2-phenylbenzo[d]dioxole-5-carboxylate (3b).
-
- Potassium carbonate (K2CO3, 0.85 g, 6.1 mmol)
- Compound 2b (0.69 g, 3.1 mmol)
- Dimethyl sulfoxide (DMSO, 20 mL) as solvent
- 2-Bromoethanol (0.24 mL, 3.4 mmol)
- Heating at 80°C overnight
-
- K2CO3 and compound 2b are dissolved in DMSO.
- 2-Bromoethanol is added, and the mixture is heated with stirring overnight.
- After cooling, water is added, and the solution is extracted with ethyl acetate.
- The organic phase is washed thoroughly with water, dried over MgSO4, filtered, and solvent removed.
- Purification is achieved by flash column chromatography (silica gel, hexane:AcOEt 1:1).
-
- The hydroxyethoxy derivative 3b is obtained as a white solid.
- Yield is around 73%.
- Melting point and NMR data confirm the successful substitution.
Further Derivatization via Mitsunobu Reaction
The hydroxyethoxy derivative 3b can be further derivatized by introducing perfluoroalkyl groups using the Mitsunobu reaction, which involves triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD).
-
- Triphenylphosphine (PPh3, 1.14 g, 4.4 mmol)
- Compound 3b (0.97 g, 3.6 mmol)
- Dry diethyl ether (Et2O)
- Nonafluoro-tert-butyl alcohol (0.52 mL, 3.7 mmol)
- DIAD (0.86 mL, 4.4 mmol)
- Cooling to 0°C during addition
-
- PPh3 is dissolved in dry Et2O under inert atmosphere.
- A solution of 3b in dry Et2O is added.
- The mixture is cooled to 0°C.
- Nonafluoro-tert-butyl alcohol is added, followed by dropwise addition of DIAD.
- The reaction proceeds to substitute the hydroxy group with the perfluoroalkyl ether.
Preparation of Chloromethyl Derivatives and Subsequent Coupling
Chloromethyl derivatives such as 6-(chloromethyl)-4-(2-((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)ethoxy)-2-phenylbenzo[d]dioxole (6b) are prepared from intermediate compounds (5b) and used for further coupling reactions.
-
- Starting from 5b, chloromethylation is performed.
- Purification by column chromatography (silica gel, hexane:AcOEt 95:5).
- The product is a colorless oil solidifying on standing.
- Yield is about 76%.
-
- The chloromethyl derivative 6b is used in nucleophilic substitution reactions with amines or sultams under inert atmosphere in dry solvents like DMF.
- Bases such as cesium carbonate (Cs2CO3) facilitate the coupling.
- These reactions yield complex derivatives useful for further biological or material applications.
Summary Table of Preparation Steps
Analytical Characterization
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR and ^13C NMR spectra confirm the substitution pattern and purity of the compounds.
- Chemical shifts correspond well with the expected aromatic and aliphatic protons and carbons.
- Elemental Analysis:
- Carbon and hydrogen percentages closely match calculated values, confirming the molecular formula.
- Melting Point Determination:
- Melting points are consistent with literature values, indicating compound purity.
- Chromatographic Purification:
- Flash column chromatography on silica gel with hexane/ethyl acetate mixtures is standard for purification.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced but often involve catalysts like palladium or copper.
Major Products
Oxidation: Formation of 7-oxo-2-phenylbenzo[d][1,3]dioxole-5-carboxylate.
Reduction: Formation of 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding to biological targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Data Table: Key Properties of Selected Analogs
Biological Activity
Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate (CAS Number: 69829-46-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 348.35 g/mol
- LogP : 3.85 (indicating moderate lipophilicity)
These properties suggest that the compound may have significant interactions within biological systems, particularly in terms of permeability and solubility.
Antidiabetic Effects
Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives, including this compound. In vitro assays demonstrated its efficacy in inhibiting α-amylase, an enzyme involved in carbohydrate digestion. The compound showed an IC value of approximately 0.68 µM, indicating strong inhibitory activity against this target while exhibiting minimal cytotoxicity towards normal cell lines (IC) .
Cytotoxicity Against Cancer Cells
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. A study reported that it exhibited significant activity against four different cancer cell lines with IC values ranging from 26 to 65 µM. This suggests a promising avenue for further exploration in cancer therapeutics .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes and pathways associated with metabolic disorders and cancer proliferation. The ability to inhibit α-amylase may contribute to its antidiabetic properties by reducing glucose absorption . Furthermore, its interaction with cellular pathways related to apoptosis and cell cycle regulation could explain its cytotoxic effects on cancer cells.
Case Study 1: In Vitro Evaluation
In a controlled laboratory setting, this compound was tested alongside other benzodioxole derivatives for their α-amylase inhibition. The results indicated that this compound not only inhibited enzyme activity effectively but also maintained a favorable safety profile compared to other tested compounds .
Case Study 2: In Vivo Testing
In vivo studies using a streptozotocin-induced diabetic mice model demonstrated the compound's potential to lower blood glucose levels significantly. After administration of five doses, notable reductions in glucose levels were observed, supporting its role as an antidiabetic agent .
Research Findings Summary Table
| Study | Biological Activity | IC Value | Notes |
|---|---|---|---|
| Study A | α-Amylase Inhibition | 0.68 µM | Minimal cytotoxicity on normal cells |
| Study B | Cytotoxicity on Cancer | 26 - 65 µM | Effective against multiple cancer lines |
| Study C | In Vivo Antidiabetic | Not specified | Significant reduction in blood glucose levels |
Q & A
Q. What are common synthetic routes for Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate?
- Methodological Answer : A typical route involves reacting methyl 3-methoxy-4,5-dihydroxybenzoate with dibromomethane in dimethylformamide (DMF) using potassium fluoride (KF) as a base. The reaction is refluxed overnight, followed by purification via flash chromatography (hexane/ethyl acetate gradient) to yield the product (42% yield) . Alternative methods use methyl gallate with triethylorthoformate in toluene under reflux, achieving 62% yield after Dean-Stark distillation and silica gel purification .
Q. How is spectroscopic data (NMR, HRMS) used to confirm the structure of this compound?
- Methodological Answer : Structural confirmation relies on NMR (chloroform-d) peaks at δ 7.32 (d, ) and δ 7.19 (d, ) for aromatic protons, alongside methyl ester signals at δ 3.93 (s) and δ 3.87 (s) . High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion [M+H] at m/z 211.0607 (calculated 211.0606) . For derivatives, NMR and FT-IR further validate functional groups (e.g., carbonyl stretches at 1741–1769 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer : Yields are sensitive to base selection and solvent systems. For example, using potassium carbonate in acetonitrile (reflux, 12 hours) improves regioselectivity for dioxole ring formation compared to sodium bicarbonate . Scale-up protocols under inert atmospheres with ethanol/water mixtures achieve 1.55 kg yields, emphasizing temperature control (60–65°C) and large-scale silica chromatography .
Q. What strategies enable regioselective bromination of the benzodioxole scaffold?
Q. How can contradictions in reported melting points (e.g., 178°C vs. literature values) be resolved?
Q. How is X-ray crystallography applied to determine the crystal structure of derivatives?
Q. What methodologies assess the compound’s bioactivity, such as enzyme inhibition?
- Methodological Answer : In vitro assays for pyruvate kinase inhibition involve derivatizing the core scaffold with polyhydroxylated groups. Activity is quantified via IC values using spectrophotometric monitoring of NADH oxidation at 340 nm .
Q. How can prodrugs be designed using this compound to enhance bioavailability?
- Methodological Answer : Phenolic ester prodrugs (e.g., 4-(2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenyl derivatives) are synthesized via Mitsunobu reactions. Pharmacokinetic evaluation in rats measures brain uptake using LC-MS/MS, optimizing logP values for blood-brain barrier penetration .
Q. How do substituent variations (e.g., methoxy vs. ethoxy groups) impact biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
